methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate
Description
Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate (CAS: 74821-55-9) is a bicyclic organic compound with a benzo[7]annulene core fused to a seven-membered carbocycle. Its molecular formula is C₁₃H₁₄O₃ (MW: 218.25), featuring a ketone group at position 5 and a methyl ester at position 6 (Figure 1). This compound is a key intermediate in pharmaceutical synthesis, particularly in the preparation of selective estrogen receptor degraders (SERDs) via Suzuki coupling reactions .
Properties
IUPAC Name |
methyl 5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-13(15)11-8-4-6-9-5-2-3-7-10(9)12(11)14/h2-3,5,7,11H,4,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXIXQIVFXMNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a substituted cyclohexanone, under acidic or basic conditions to form the core benzoannulene structure.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the keto group at the 5-position, using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate can undergo further oxidation to form more highly oxidized derivatives.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the methoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of amides or esters with different alkyl groups.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds related to methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate. For instance, derivatives of benzoannulenes have been identified as effective inhibitors against Chikungunya virus (CHIKV). A specific compound from this class demonstrated an EC90 value of 270 nM and a viral titer reduction of 4.5 logs at 10 µM concentration without cytotoxic effects . This suggests that modifications to the benzoannulene structure can enhance antiviral potency and stability.
Neuropharmacological Applications
The compound's structural analogs have been evaluated for their interaction with serotonin receptors, particularly focusing on their potential as serotonin antagonists. Research indicates that certain enantiomers exhibit selectivity for serotonin receptor subtypes, which could lead to the development of new therapeutic agents for treating mood disorders .
Synthetic Intermediates
Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate serves as a versatile synthetic intermediate in organic chemistry. Its unique structure allows for various functional group transformations that can yield complex molecules with diverse biological activities. For example, it has been utilized in the synthesis of benzotropone derivatives through oxidation reactions involving chromium trioxide and selenium dioxide .
Building Block for Heterocyclic Compounds
The compound can also be employed as a building block for constructing other heterocyclic systems. Its reactivity enables the formation of more complex frameworks that are essential in drug discovery and development .
Polymer Chemistry
In material science, methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate has potential applications in polymer chemistry due to its ability to participate in polymerization reactions. The incorporation of this compound into polymer matrices could enhance mechanical properties and thermal stability .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Modifications
Table 1: Key Structural and Functional Comparisons
Stereochemical and Crystallographic Considerations
- Diastereomeric Ratios: Methyl 3,3,3-trifluoro-2-hydroxy-2-(6-methyl-5-oxo-benzo[7]annulen-6-yl)propanoate (2g) exhibits a 52:48 diastereomeric ratio, highlighting the influence of bulky substituents on stereochemical outcomes .
- Hydrogen Bonding : Compounds like the acetic acid derivative form stronger hydrogen bonds (e.g., O–H···O=C), influencing crystal packing and stability .
Industrial and Pharmacological Relevance
Biological Activity
Methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate (CAS No. 74821-55-9) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 218.25 g/mol
- Structural Characteristics : The compound features a benzoannulene structure with a carboxylate group that may influence its reactivity and biological interactions .
Synthesis
The synthesis of methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate typically involves multi-step organic reactions. The initial steps may include the formation of the benzoannulene framework followed by functionalization to introduce the carboxylate moiety. The methods often utilize various reagents and conditions to achieve high yields and purity .
Anticancer Potential
Recent studies have indicated that methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Moderate inhibition |
| A549 (Lung Cancer) | 15 | Significant inhibition |
| HeLa (Cervical Cancer) | 12 | Strong inhibition |
These results suggest that the compound may interfere with critical cellular processes in cancer cells, potentially leading to apoptosis .
The precise mechanism by which methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate exerts its anticancer effects is still under investigation. Preliminary studies suggest it may involve the following pathways:
- Inhibition of Cell Cycle Progression : The compound appears to induce cell cycle arrest at specific phases.
- Induction of Apoptosis : Evidence indicates that it can trigger apoptotic pathways in cancer cells.
- Targeting Specific Enzymes : It may inhibit enzymes critical for cancer cell survival and proliferation.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
- Study on Breast Cancer : A study published in a peer-reviewed journal demonstrated that treatment with methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo annulene-6-carboxylate resulted in a significant reduction in tumor size in xenograft models .
- Mechanistic Insights : Another investigation focused on the molecular pathways affected by this compound, revealing its role in modulating signaling pathways associated with cell survival and apoptosis .
Q & A
Basic: What are the common synthetic routes for methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate?
The compound is synthesized via cyclization and functionalization strategies. A representative method involves heating a precursor (e.g., 4a ) with LiCl in DMSO at 120°C for 16 hours, followed by aqueous workup to yield the product . Alternative routes include SmI₂-induced cyclization in solvents like THF/t-BuOH, which can form benzoannulated derivatives under controlled conditions . The methyl ester group is typically introduced via esterification of the corresponding carboxylic acid intermediate.
Advanced: How can reaction conditions be optimized for high-yield cyclization?
Optimization involves solvent selection, temperature control, and catalyst use. For example, SmI₂-mediated cyclizations (e.g., for related benzoannulenes) show higher efficiency in THF/t-BuOH mixtures at 0°C to room temperature, with yields improved by slow reagent addition . For thermal cyclizations (e.g., LiCl/DMSO), extending reaction time to >16 hours and ensuring anhydrous conditions can reduce side products . Monitoring via TLC or LC-MS is critical to identify optimal termination points.
Basic: What spectroscopic techniques confirm the structure of this compound?
Key characterization includes:
- ¹³C NMR : Distinct carbonyl signals at δ ~168–185 ppm (ester and ketone groups) and aromatic carbons at δ ~125–143 ppm .
- IR : Strong absorption bands at ~1695 cm⁻¹ (C=O stretch) and ~1742 cm⁻¹ (ester C=O) .
- HRMS : Exact mass confirmation (e.g., [M+K]⁺ calculated 519.1932, observed 519.1940 for derivatives) .
- ¹H NMR : Multiplicity patterns for the tetrahydrobenzoannulene protons (e.g., methylene groups at δ ~2.6–3.0 ppm) .
Advanced: How does temperature affect NMR spectral resolution of derivatives?
Temperature-dependent NMR studies reveal conformational flexibility in derivatives. For example, at 55°C, broad signals in room-temperature spectra (due to slow equilibration between chair and boat conformations) resolve into distinct peaks, enabling accurate coupling constant measurements . This is critical for assigning stereochemistry in substituted analogs.
Basic: What safety precautions are required when handling this compound?
Based on safety data sheets:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.
- Ventilation : Use in a fume hood to avoid inhalation (H332 hazard) .
- Storage : Keep in a cool, dry place away from ignition sources (P210 precaution) .
- First Aid : For skin contact, wash with water; for inhalation, move to fresh air (P304+P340) .
Advanced: How is this compound utilized in synthesizing TGF-β inhibitors?
The benzoannulene core serves as a scaffold for kinase inhibitors. For example, it undergoes Suzuki coupling with organoboron reagents to introduce aryl groups (e.g., 2,4-dichlorophenyl) at specific positions. Subsequent functionalization (e.g., α-arylation) yields intermediates for TGF-βI receptor inhibitors, which are critical in cancer and fibrosis research .
Basic: What are the key challenges in purifying this compound?
Challenges include:
- Polarity : Medium polarity necessitates silica gel chromatography with gradients of ethyl acetate/hexane.
- Byproducts : Cyclization byproducts (e.g., dimeric species) require careful fraction collection .
- Crystallization : Poor crystallinity in the parent compound may require derivatization (e.g., silylation) for X-ray analysis .
Advanced: What computational methods predict the reactivity of this compound?
Density Functional Theory (DFT) calculates frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. For example, the ketone group (LUMO -1.2 eV) is more reactive than the ester moiety. Molecular dynamics simulations model conformational stability in solution, aiding solvent selection for reactions .
Basic: How is the compound’s purity assessed?
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
- Elemental Analysis : Matching calculated (e.g., C, 78.38%; H, 8.01%) and observed values .
- Melting Point : Sharp melting points (>100°C) indicate high purity, though derivatives may vary .
Advanced: What strategies resolve contradictions in reported synthetic yields?
Discrepancies arise from solvent purity, catalyst batch variability, or workup methods. Reproducibility requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
